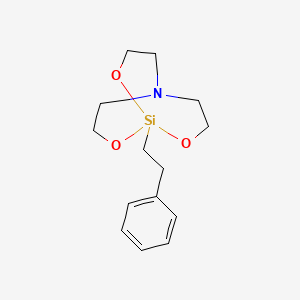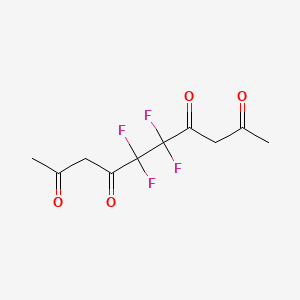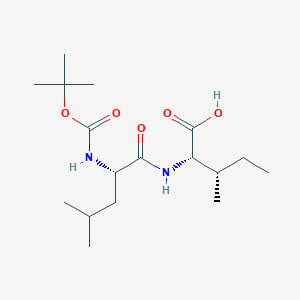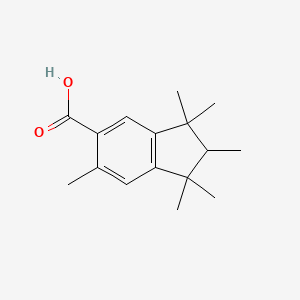
(10-Hydroxydecyl)(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-Hydroxydecyl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C28H36OP+I-. It is a member of the phosphonium salts family, which are known for their wide range of applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a phosphonium ion with a long hydroxyalkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with 10-bromodecanol in the presence of a base to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
On an industrial scale, the production of (10-Hydroxydecyl)(triphenyl)phosphanium iodide can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(10-Hydroxydecyl)(triphenyl)phosphanium iodide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonium ion can be reduced to form a phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 10-oxodecyl(triphenyl)phosphanium iodide, while substitution reactions can produce a variety of phosphonium salts with different substituents .
Applications De Recherche Scientifique
(10-Hydroxydecyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (10-Hydroxydecyl)(triphenyl)phosphanium iodide involves its ability to interact with cellular membranes and accumulate in specific cellular compartments, such as mitochondria. The long hydroxydecyl chain allows the compound to penetrate lipid bilayers, while the phosphonium ion facilitates its accumulation in negatively charged environments like the mitochondrial matrix . This targeting ability makes it a valuable tool in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the Wittig reaction.
(10-Hydroxydecyl)triphenylphosphonium chloride: Similar to the iodide variant but with different solubility and reactivity properties.
Methoxymethyltriphenylphosphonium iodide: Used in similar applications but with a shorter alkyl chain.
Uniqueness
(10-Hydroxydecyl)(triphenyl)phosphanium iodide is unique due to its combination of a long hydroxyalkyl chain and a phosphonium ion, which provides it with distinct chemical and biological properties. Its ability to target mitochondria and its versatility in chemical reactions make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
64417-11-4 |
|---|---|
Formule moléculaire |
C28H36IOP |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
10-hydroxydecyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C28H36OP.HI/c29-24-16-5-3-1-2-4-6-17-25-30(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23,29H,1-6,16-17,24-25H2;1H/q+1;/p-1 |
Clé InChI |
SPKNDRMYDNDEEB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)



![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)





![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)


